1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone
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Overview
Description
1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl group at the nitrogen atom of the indole ring and a trifluoromethyl ketone group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 1-ethyl-1H-indole.
Introduction of the Trifluoromethyl Ketone Group: The trifluoromethyl ketone group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of 1-ethyl-1H-indole with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-1-ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone: Similar structure but with a methyl group at the 2-position.
2-diethylamino-1-(1H-indol-3-yl)-ethanone: Similar structure but with a diethylamino group.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound, as well as its interactions with biological targets.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-2-16-7-9(11(17)12(13,14)15)8-5-3-4-6-10(8)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZQJAXBUPWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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